N4-Acetylcytosine

Overview

Description

N4-Acetylcytosine (ac4C) is a chemically modified nucleoside present in RNA, conserved across various life forms. It plays a crucial role in the stability and regulation of mRNA translation. Being an important part of the 'epitranscriptome', ac4C adds a layer of regulatory complexity to RNA structure and function (Karthiya et al., 2020).

Synthesis Analysis

The formation of ac4C in RNA is closely related to the enzyme N-acetyltransferase 10 (NAT10). NAT10 plays a crucial role in the acetylation of cytidine in RNA, thus forming ac4C. This modification is prevalent in various RNA forms, including mRNA, tRNA, and rRNA (Jin et al., 2020). Syntheses of ac4C-containing compounds, like N4, 2', 3', 5'-Tetraacylcytidines, have been achieved through methods involving stannic chloride catalysis (Sugiura et al., 1988).

Molecular Structure Analysis

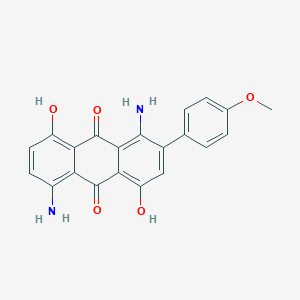

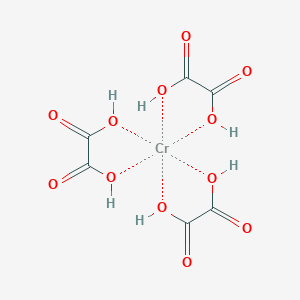

The molecular structure of ac4C has been studied through methods like infrared and FT-Raman spectroscopy. These studies have indicated the presence of stable conformers of ac4C, with the most stable conformer containing an intramolecular six-membered ring (Zhou et al., 2013).

Chemical Reactions and Properties

ac4C is involved in key RNA functions such as codon recognition during translation. Its unique structure allows for specific interactions with other RNA components, influencing RNA stability and function. The conformation of ac4C in RNA, particularly in tRNA, facilitates the correct reading of codons (Parthasarathy et al., 1978).

Physical Properties Analysis

The physical properties of ac4C, particularly its conformational characteristics, have been studied using nuclear magnetic resonance spectroscopy. These studies show that ac4C predominantly takes the C3'-endo form, which is important for the stability of tRNA's tertiary structure (Kawai et al., 1989).

Chemical Properties Analysis

The chemical signature of ac4C in RNA has been characterized, showing its unique susceptibility to borohydride-based reduction. This unique reactivity helps in analyzing cellular RNA acetylation and understanding the impact of this modification on biology and disease (Thomas et al., 2018).

Scientific Research Applications

Gene Regulation and Biological Functions : ac4C is a chemically modified nucleoside present on tRNA and rRNA and has been found in human and yeast mRNAs. It aids in correctly reading codons during translation, improves translation efficiency, and stabilizes mRNA. ac4C is closely associated with N-acetyltransferase 10 (NAT10) and its helpers, influencing the development, progression, and prognosis of various human diseases, especially cancer (Jin, Xu, Zou, & Duan, 2020).

Molecular Structure and Vibrational Spectra : The molecular structure of N4-acetylcytosine has been characterized, revealing the presence of four stable conformers. Its vibrational wavenumbers and corresponding assignments have been determined, contributing to our understanding of its molecular behavior (Zhou, Zhai, & Xuan, 2013).

Chemical Signature for RNA Acetylation : A sensitive chemical method to localize ac4C in RNA has been developed, allowing for the quantitative analysis of cellular RNA acetylation and the study of RNA acetylation during ribosome biogenesis (Thomas et al., 2018).

Enhancing Translation Efficiency : ac4C in mRNA has been shown to catalyze by NAT10, which leads to increased mRNA stability and enhanced translation efficiency. This modification plays a significant role in the regulation of mRNA translation (Arango et al., 2018).

Prediction of Modification Sites in mRNA : The development of predictors like PACES for ac4C sites in human mRNA aids in identifying possible modified sequences, contributing to our understanding of how ac4C works in mRNA regulation (Zhao, Zhou, Cui, & Zhou, 2019).

Physiological Duplex Stabilization : Studies on the synthesis and biophysical characterization of ac4C reveal its role in stabilizing RNA duplexes in physiological contexts, shedding light on its function in biology and disease (Bartee, Nance, & Meier, 2022).

Identification of ac4C in mRNA : Machine learning models like XG-ac4C have been developed to identify ac4C sites in mRNA, enhancing our understanding of ac4C's role in mRNA stability and regulation (Alam, Tayara, & Chong, 2020).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

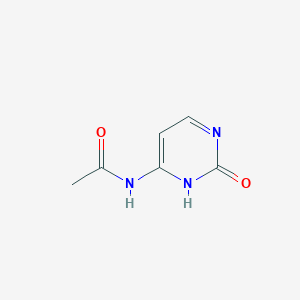

IUPAC Name |

N-(2-oxo-1H-pyrimidin-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4(10)8-5-2-3-7-6(11)9-5/h2-3H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCKBIINTQEGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163354 | |

| Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-Acetylcytosine | |

CAS RN |

14631-20-0 | |

| Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014631200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14631-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(1,2-dihydro-2-oxo-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-Acetylcytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.